molecular formula C5H11ClFNO2 B13586261 2-Amino-5-fluoropentanoicacidhydrochloride CAS No. 2792186-14-0

2-Amino-5-fluoropentanoicacidhydrochloride

Katalognummer: B13586261
CAS-Nummer: 2792186-14-0
Molekulargewicht: 171.60 g/mol
InChI-Schlüssel: KZZQAKQNPCTBAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-fluoropentanoicacidhydrochloride is a fluorinated amino acid derivative. Fluorinated amino acids are of significant interest in medicinal chemistry due to their potential to enhance the metabolic stability, activity, and overall pharmacokinetics of pharmaceutical compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoropentanoicacidhydrochloride can be achieved through various methods. One common approach involves the dynamic kinetic resolution of the corresponding racemate. This method allows for the operationally convenient synthesis of the compound on a 20 g scale . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high purity and yield. These methods often utilize advanced technologies and equipment to optimize the reaction conditions and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-fluoropentanoicacidhydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Wissenschaftliche Forschungsanwendungen

2-Amino-5-fluoropentanoicacidhydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Amino-5-fluoropentanoicacidhydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its binding affinity and selectivity towards target proteins and enzymes. This can lead to enhanced pharmacological effects and improved therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Amino-5-fluoropentanoicacidhydrochloride include other fluorinated amino acids and derivatives, such as:

  • 2-Amino-5,5,5-trifluoropentanoic acid
  • 2-Amino-4-fluorobutanoic acid
  • 2-Amino-3-fluoropropanoic acid

Uniqueness

The uniqueness of this compound lies in its specific fluorination pattern and its potential to enhance the metabolic stability and activity of pharmaceutical compounds. Compared to other fluorinated amino acids, it may offer distinct advantages in terms of binding affinity, selectivity, and pharmacokinetics .

Eigenschaften

CAS-Nummer

2792186-14-0

Molekularformel

C5H11ClFNO2

Molekulargewicht

171.60 g/mol

IUPAC-Name

2-amino-5-fluoropentanoic acid;hydrochloride

InChI

InChI=1S/C5H10FNO2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,7H2,(H,8,9);1H

InChI-Schlüssel

KZZQAKQNPCTBAW-UHFFFAOYSA-N

Kanonische SMILES

C(CC(C(=O)O)N)CF.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.